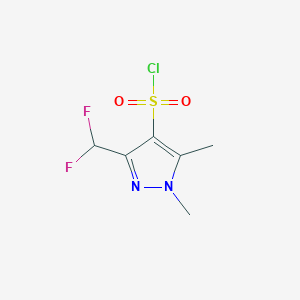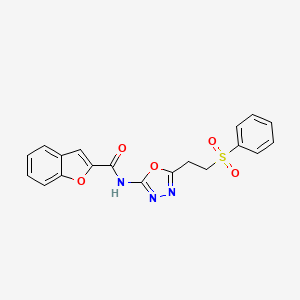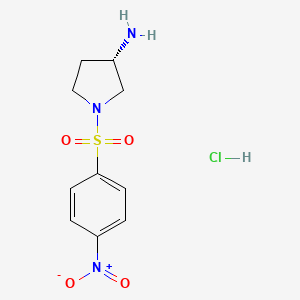
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride, also known as NBSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NBSP is a highly potent and selective inhibitor of a specific class of enzymes known as histone deacetylases (HDACs). HDACs are known to play a crucial role in a wide range of biological processes, including gene expression, cell differentiation, and apoptosis. Therefore, NBSP has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that help to package DNA into a compact structure known as chromatin. Acetylation of histones is known to promote gene expression, while deacetylation of histones is associated with gene repression. By inhibiting HDACs, (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride promotes histone acetylation and thereby enhances gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride are complex and depend on the specific HDAC isoforms that are inhibited. However, in general, (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride is known to promote histone acetylation and enhance gene expression. This can lead to a wide range of physiological effects, including changes in cell differentiation, apoptosis, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride for lab experiments is its high potency and selectivity for HDACs. This allows researchers to specifically target HDACs and investigate their role in various biological processes. However, one limitation of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride and its applications in scientific research. Some possible areas of investigation include:
1. Further characterization of the specific HDAC isoforms that are inhibited by (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride and their role in various biological processes.
2. Investigation of the potential use of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of more efficient and cost-effective synthesis methods for (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride.
4. Investigation of the potential use of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in combination with other drugs or therapies to enhance their effectiveness.
5. Investigation of the potential use of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in epigenetic editing, which involves targeted modification of the epigenome to treat genetic diseases.
Synthesemethoden
The synthesis of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves a multi-step process that starts with the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride to form the key intermediate, (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidine. This intermediate is then treated with hydrochloric acid to form the final product, (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride. The overall synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of heritable changes in gene expression that do not involve changes to the underlying DNA sequence. HDACs are known to play a crucial role in epigenetic regulation, and inhibitors of HDACs such as (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride have been investigated for their potential use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(3S)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOYBDTEXFMNL-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
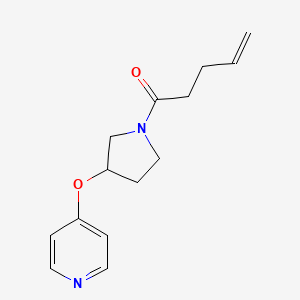
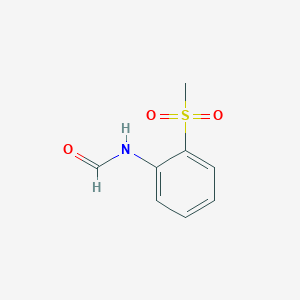
![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)

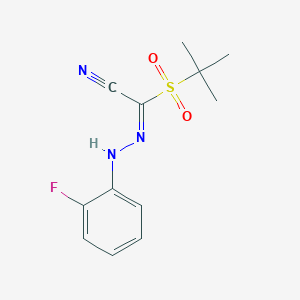
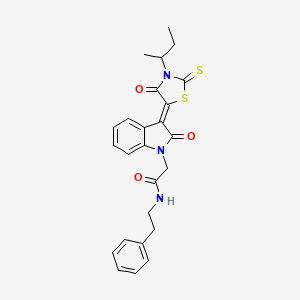


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)
